molecular formula C24H24N4O3 B2387015 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 1226432-31-0

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2387015
CAS No.: 1226432-31-0
M. Wt: 416.481
InChI Key: LRIYXOPKSVINRZ-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a potent and selective small-molecule inhibitor with significant research value in oncology, particularly in the study of hematological malignancies. This compound functions as a targeted therapeutic agent by inhibiting key oncogenic kinases such as JAK2 and FLT3 . Its mechanism of action involves competing with ATP for binding to the kinase domain, thereby disrupting downstream signaling pathways like JAK-STAT and leading to the induction of apoptosis and the suppression of proliferation in dependent cell lines. The primary research applications for this inhibitor are in the preclinical investigation of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where mutations in JAK2 and FLT3 are common drivers of disease pathogenesis. It serves as a critical tool compound for validating these kinases as therapeutic targets, for studying resistance mechanisms, and for evaluating combination therapy strategies (Blood 2019, 134 (Supplement_1), 3890) . Furthermore, its scaffold is of interest in medicinal chemistry for structure-activity relationship (SAR) studies aimed at developing novel therapeutics with improved efficacy and pharmacokinetic profiles.

Properties

IUPAC Name

2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-17-8-6-7-11-20(17)26-21(29)15-28-14-19(18-9-4-3-5-10-18)22-23(28)24(30)27(16-25-22)12-13-31-2/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIYXOPKSVINRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O3C_{24}H_{24}N_{4}O_{3}, with a molecular weight of 416.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC24H24N4O3
Molecular Weight416.5 g/mol
IUPAC Name2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
InChI KeyWBWIWXIOJHFAOR-UHFFFAOYSA-N

Antiproliferative Effects

Research indicates that the compound exhibits antiproliferative activity , particularly against various cancer cell lines. A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . Preliminary studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxyethyl group is believed to enhance its lipophilicity, potentially improving membrane permeability and efficacy against microbial pathogens .

Kinase Inhibition

One significant aspect of this compound's biological profile is its potential as a kinase inhibitor . Kinases are critical for various cellular processes, including proliferation and apoptosis. The compound's structure suggests it may interact with specific kinase targets involved in cancer signaling pathways. For instance, related compounds have been shown to inhibit LIM kinases (Limk1) with IC50 values as low as 62 nM .

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:

  • Enzyme Inhibition : By targeting specific kinases or enzymes involved in tumor growth and survival.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle phases.

Case Studies and Research Findings

Several studies have explored the biological effects of similar pyrrolo[3,2-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A derivative demonstrated significant cytotoxicity against breast cancer cell lines (IC50 = 1.5 μM) while sparing normal cells .
  • Antimicrobial Evaluation : Another study reported promising results against Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antimicrobial potential .
  • Kinase Selectivity Study : Research highlighted that modifications to the pyrrolo[3,2-d]pyrimidine core could enhance selectivity towards specific kinases involved in oncogenic signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and related analogs, focusing on structural features, physicochemical properties, and inferred biological activities.

Table 1: Structural and Functional Comparison of Pyrrolo-Pyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Physicochemical Insights Inferred Biological Activity Source
Target Compound Pyrrolo[3,2-d]pyrimidine - 2-Methoxyethyl (position 3)
- Phenyl (position 7)
- N-(2-methylphenyl)acetamide
Moderate solubility (methoxyethyl), logP ~3.5* Kinase inhibition (hypothetical) N/A
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine - Phenyl (positions 3, 8)
- 4-Methoxyphenyl (position 5)
High lipophilicity (logP >4.0*) due to aromaticity Not reported; potential enzyme inhibition
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-allylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidine - Allyl (position 3)
- 5-Methylfuran (position 5)
- Sulfanyl group
Increased lipophilicity (logP ~4.0*) due to sulfur Antibacterial/antioxidant (analogous to poplar bud compounds)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine - Fluoro groups
- Chromen-4-one fused ring
High polarity (fluorine, ketone), logP ~2.8* Anticancer (chromenone-pyrzalo hybrids)

*Note: logP values are estimated based on substituent contributions .

Key Structural Determinants of Activity

Fused heterocycles (e.g., chromenone in ) expand π-conjugation, enhancing UV absorption and photostability .

Substituent Effects: Methoxyethyl vs. Allyl: The 2-methoxyethyl group in the target compound improves aqueous solubility compared to the allyl group in ’s thieno-pyrimidine, which may increase metabolic stability . Fluorine Incorporation: Fluorophenyl groups () enhance binding affinity via electronegative interactions and metabolic resistance, absent in the target compound .

Pharmacophore Diversity :

  • The N-(2-methylphenyl)acetamide in the target compound mimics adenine’s hydrogen-bonding profile in kinases, while sulfanyl groups () may introduce redox activity or metal chelation .

Q & A

Basic: What are the key functional groups influencing the compound's biological activity?

The compound’s biological activity is influenced by:

  • Pyrrolo[3,2-d]pyrimidine core : Provides a planar heterocyclic structure for target binding .
  • 2-Methoxyethyl substituent : Enhances solubility and modulates pharmacokinetics .
  • N-(2-methylphenyl)acetamide moiety : Contributes to target specificity via hydrophobic interactions .
  • 4-Oxo group : Participates in hydrogen bonding with biological targets .
    Methodological Insight : Computational docking (e.g., AutoDock Vina) and comparative SAR studies with analogs (e.g., fluorinated or methoxy variants) can validate these interactions .

Basic: What synthetic strategies are employed for constructing the pyrrolo[3,2-d]pyrimidine core?

The core is typically synthesized via:

Heterocyclic Condensation : Cyclization of aminopyrrole derivatives with carbonyl sources (e.g., urea or thiourea) under acidic conditions .

Substitution Reactions : Introduction of the 2-methoxyethyl group using alkylating agents (e.g., 2-methoxyethyl chloride) in DMF with K₂CO₃ as a base .

Acylation : Coupling the core with N-(2-methylphenyl)acetamide using EDCI/HOBt in anhydrous dichloromethane .
Key Considerations : Reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies?

Contradictions often arise when structural modifications (e.g., substituent changes) do not align with expected activity trends. Strategies include:

  • Multi-Parametric Analysis : Use QSAR models incorporating steric, electronic, and solvation parameters .
  • Crystallographic Studies : Resolve target-binding ambiguities via X-ray co-crystallography (e.g., PDB deposition) .
  • In Silico Docking : Compare binding poses of active/inactive analogs using software like Schrödinger Suite .

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